4-(2-(4-Chlorobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(2-(4-Chlorobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorobenzylidene group, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Chlorobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of Hydrazone: The initial step involves the condensation of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone is then subjected to cyclization with 4-ethoxyphenyl isothiocyanate under basic conditions to form the triazole ring.
Thiol Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Chlorobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The chlorobenzylidene group can be reduced to form the corresponding benzyl group.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Benzyl derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-(2-(4-Chlorobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial and anticancer agent. Its triazole ring is known for its biological activity, making it a candidate for drug development.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in studying enzyme inhibition and protein interactions, providing insights into biochemical pathways.
Industrial Applications: The compound can be used as a precursor in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-(4-Chlorobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.
Protein Binding: The compound can bind to proteins, altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-Chlorobenzylidene)hydrazino)-N-(4-ethoxyphenyl)-4-oxobutanamide
- 2-(2-(3-Chlorobenzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide
Uniqueness
4-(2-(4-Chlorobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of a triazole ring, chlorobenzylidene group, and ethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
624724-94-3 |
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Molecular Formula |
C17H16ClN5OS |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
4-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16ClN5OS/c1-2-24-15-9-5-13(6-10-15)16-20-21-17(25)23(16)22-19-11-12-3-7-14(18)8-4-12/h3-11,22H,2H2,1H3,(H,21,25)/b19-11+ |
InChI Key |
IEQNRIGHTGMJRE-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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